An In-depth Technical Guide to the Physicochemical Properties of 2-Methyloxolane and the Carbothioamide Functional Group
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyloxolane and the Carbothioamide Functional Group
A Note to the Researcher: Preliminary investigations indicate that "2-Methyloxolane-2-carbothioamide" is not a compound with readily available data in the current scientific literature. This guide has therefore been structured to provide a comprehensive analysis of its two core chemical components: the 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF) moiety and the carbothioamide functional group. This approach offers a foundational understanding of the anticipated physicochemical properties and provides robust, field-proven methodologies for the characterization of such a novel compound, should you pursue its synthesis.
Part 1: The 2-Methyloxolane Moiety: A Sustainable and Versatile Building Block
2-Methyloxolane (2-MeTHF) is a bio-based solvent derived from renewable resources like corncobs and sugarcane bagasse, positioning it as a greener alternative to conventional petrochemical solvents like tetrahydrofuran (THF) and hexane.[1][2] Its unique physicochemical properties not only make it a valuable solvent for organic synthesis and extraction but also a key structural component in medicinal chemistry.[3]
Core Physicochemical Data of 2-Methyloxolane
The following table summarizes the key physicochemical properties of 2-methyloxolane, providing a baseline for predicting the behavior of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O | [4] |
| Molecular Weight | 86.13 g/mol | [5][4][6] |
| Appearance | Clear, colorless liquid | |
| Melting Point | -136 °C | |
| Boiling Point | 78-80 °C | [5][4] |
| Density | 0.855 - 0.86 g/mL at 20-25 °C | [5][4][6] |
| Water Solubility | 14-15 g/100 mL (140 g/L) at 20-25 °C | [5][4][7] |
| logP (Octanol/Water) | 1.85 | [4][6][7] |
| Flash Point | -9 to -11 °C | [5][6] |
An interesting and unusual property of 2-methyloxolane is its inverse solubility in water; its solubility decreases as the temperature increases. This characteristic, along with its ability to form an azeotrope with water, facilitates easier product separation and solvent recycling in industrial processes.[4]
Part 2: The Carbothioamide Functional Group: A Versatile Pharmacophore
The carbothioamide (thioamide) functional group, R-C(=S)N(R')R'', is a critical pharmacophore in medicinal chemistry. It is an isostere of the amide group, where the carbonyl oxygen is replaced by sulfur. This substitution significantly alters the group's electronic and steric properties, often leading to enhanced biological activity. Carbothioamide derivatives have demonstrated a wide range of therapeutic effects, including anticancer, antioxidant, and antimicrobial activities.[8][9]
General Properties and Synthesis of Carbothioamides
The introduction of a carbothioamide group into a molecule like 2-methyloxolane would be expected to increase its melting point and decrease its solubility in nonpolar solvents compared to the parent amine. The C=S bond is weaker and more polarizable than the C=O bond, which influences intermolecular interactions and receptor binding.
A common route for the synthesis of N-substituted carbothioamides involves the reaction of a primary or secondary amine with an isothiocyanate. For the hypothetical synthesis of 2-Methyloxolane-2-carbothioamide, this would likely involve the reaction of 2-amino-2-methyloxolane with a suitable thiocarbonyl transfer reagent.
Part 3: Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for determining the key physicochemical properties of a novel compound such as 2-Methyloxolane-2-carbothioamide.
Determination of Melting Point
The melting point is a fundamental indicator of a solid compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.
Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus
-
Sample Preparation: Finely crush a small amount of the solid sample into a powder.[10]
-
Capillary Loading: Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[10][11][12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.[10]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (5-10 °C per minute) to find an approximate melting range. This saves time in subsequent, more accurate measurements.[10]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Insert a new sample and heat at a slow rate (approximately 2 °C per minute) as you approach the expected melting point.[10]
-
Data Recording: Record the temperature at which the first crystal begins to melt (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[11]
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Understanding a compound's solubility in various solvents is crucial for purification, formulation, and predicting its behavior in biological systems.[13] A systematic approach is often used, starting with water and then moving to acidic and basic solutions.[14][15]
Protocol: Qualitative Solubility Testing
-
Initial Setup: In a small test tube, add approximately 10-30 mg of the solid compound.[14][16]
-
Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, 5% aq. NaOH, 5% aq. HCl) in portions, shaking or vortexing after each addition.[14][16]
-
Observation: Stir or agitate the sample continuously for at least 60 seconds.[13] Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[13]
-
Systematic Testing: Follow a flowchart for systematic solubility classification. If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl to identify acidic or basic functional groups.[14][15][16] For compounds insoluble in aqueous acid and base, solubility in concentrated sulfuric acid can indicate the presence of functional groups with lone pairs of electrons (e.g., ethers, alkenes).[15][16]
Caption: Systematic Workflow for Solubility Profiling.
Spectroscopic Characterization
NMR spectroscopy provides detailed information about the atomic structure of a molecule.[17][18] For a compound like 2-Methyloxolane-2-carbothioamide, ¹H and ¹³C NMR would be essential to confirm its structure.
Protocol: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Weigh 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[19]
-
Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[19] The solvent should fully dissolve the sample.
-
Dissolution & Transfer: Ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube. Suspended solids can severely degrade the quality of the spectrum.
-
Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis by the spectrometer.
IR spectroscopy is used to identify the functional groups present in a molecule.[20][21] For 2-Methyloxolane-2-carbothioamide, key vibrational bands would be expected for the C-O-C ether linkage, C-H bonds, and the C=S and N-H bonds of the carbothioamide group.
-
C-O-C Stretch (Ether): Strong absorption typically in the 1050-1150 cm⁻¹ region.
-
C=S Stretch (Thioamide): This band can be complex and appear in the 1250-1020 cm⁻¹ range, often coupled with other vibrations.
-
N-H Stretch (Secondary Amide): A single sharp peak around 3300 cm⁻¹.
-
C-H Stretch (Alkyl): Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹).[22]
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For regulatory submissions, high-resolution mass spectrometry (HRMS) is often required to confirm the elemental composition.[8]
Conclusion
While 2-Methyloxolane-2-carbothioamide remains a hypothetical compound at present, this guide provides the essential framework for its investigation. The well-characterized properties of 2-methyloxolane offer a solid predictive foundation for its behavior as a molecular scaffold. Furthermore, the established protocols for determining fundamental physicochemical properties—melting point, solubility, and spectroscopic signatures—supply the necessary tools for the rigorous characterization and validation of this or any novel chemical entity. Researchers embarking on the synthesis of such derivatives can leverage these methodologies to ensure data integrity and scientific rigor.
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